2-(5-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
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Overview
Description
The compound “2-(5-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” is a chemical compound with the linear formula C19H14ClNO4S2 . It has a molecular weight of 419.909 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 419.909 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Antimicrobial Activity :
- Rhodanine-3-acetic acid-based derivatives, including those similar to the compound , have shown promising antimicrobial activity against a range of bacteria, mycobacteria, and fungi. Some derivatives have been notably active against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).
- Similar compounds have also been synthesized and evaluated for antimicrobial properties, with specific derivatives showing activity against Staphylococcus aureus (Frolov et al., 2017).
Aldose Reductase Inhibition :
- Derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids have been identified as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. One study found that these compounds are more efficacious than epalrestat, a clinically used aldose reductase inhibitor, and have low cytotoxic activity (Kučerová-Chlupáčová et al., 2020).
Fluorescence Properties for Metal Ion Detection :
- A synthesized derivative was identified to have strong fluorescent quenching effects in the presence of Co2+, indicating potential use as a fluorescent chemical sensor for this metal ion (Li Rui-j, 2013).
Anticancer Activity :
- Several thioxothiazolidin-4-one derivatives, including those structurally related to the compound , have demonstrated anticancer and antiangiogenic effects in mouse models, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010).
- Another study found that derivatives of this compound exhibited potent anticancer activity against leukemia cell lines (Chandrappa et al., 2009).
Photophysical and Photoresponsive Studies :
- Derivatives have been synthesized and subjected to photophysical and photoresponsive studies, revealing their potential in applications like dyes, inks, and paints (Chandran et al., 2012).
Fungicidal Activity :
- Some derivatives have been prepared as potential antifungal compounds, with certain derivatives exhibiting strong inhibition against various fungal species (Doležel et al., 2009).
Quantum-Chemical Studies for Solar Cell Application :
- The structure and optical properties of a triphenylamine-rhodanine dye derivative, useful as a sensitizer for nanocrystalline TiO2 solar cells, have been studied, highlighting its relevance in solar energy applications (Baryshnikov et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(5Z)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4S2/c20-14-5-1-13(2-6-14)11-25-15-7-3-12(4-8-15)9-16-18(24)21(10-17(22)23)19(26)27-16/h1-9H,10-11H2,(H,22,23)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWOHCGTDZADEU-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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